molecular formula C13H16F2N6 B6752137 3-cyclopropyl-7-[[1-(difluoromethyl)imidazol-2-yl]methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine

3-cyclopropyl-7-[[1-(difluoromethyl)imidazol-2-yl]methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B6752137
M. Wt: 294.30 g/mol
InChI Key: ZBYLYEOIGHJYPU-UHFFFAOYSA-N
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Description

3-cyclopropyl-7-[[1-(difluoromethyl)imidazol-2-yl]methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazolo[4,3-a]pyrazine core, a cyclopropyl group, and a difluoromethyl-imidazole moiety. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

3-cyclopropyl-7-[[1-(difluoromethyl)imidazol-2-yl]methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N6/c14-13(15)21-4-3-16-10(21)7-19-5-6-20-11(8-19)17-18-12(20)9-1-2-9/h3-4,9,13H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYLYEOIGHJYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2CCN(C3)CC4=NC=CN4C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-7-[[1-(difluoromethyl)imidazol-2-yl]methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might begin with the preparation of a suitable imidazole derivative, followed by its functionalization with a difluoromethyl group. The final step often involves the cyclization of the intermediate with a triazolo[4,3-a]pyrazine precursor under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Additionally, the use of advanced purification methods, such as chromatography and crystallization, ensures the removal of impurities and the attainment of the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-7-[[1-(difluoromethyl)imidazol-2-yl]methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule .

Scientific Research Applications

3-cyclopropyl-7-[[1-(difluoromethyl)imidazol-2-yl]methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyclopropyl-7-[[1-(difluoromethyl)imidazol-2-yl]methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of bacterial enzymes, thereby preventing bacterial growth and proliferation . The exact molecular pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-cyclopropyl-7-[[1-(difluoromethyl)imidazol-2-yl]methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability, while the difluoromethyl-imidazole moiety contributes to its biological activity .

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